molecular formula C9H6N2O3 B6191470 5-nitroisoquinolin-6-ol CAS No. 850305-91-8

5-nitroisoquinolin-6-ol

Cat. No. B6191470
CAS RN: 850305-91-8
M. Wt: 190.2
InChI Key:
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Description

5-Nitroisoquinolin-6-ol (5-NIQ) is a synthetic derivative of the naturally occurring compound isoquinolin-6-ol. It is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 5-NIQ has been used in a variety of scientific research applications, including the study of MAO-inhibitor drugs and their effects on the central nervous system, as well as in biochemical and physiological research.

Scientific Research Applications

5-nitroisoquinolin-6-ol has been used in a variety of scientific research applications. It is a potent inhibitor of MAO, and has been used to study the effects of MAO-inhibitor drugs on the central nervous system. This compound has also been used in biochemical and physiological research, as it has been shown to affect the metabolism of neurotransmitters such as serotonin and dopamine. Furthermore, this compound has been used in the study of neurodegenerative diseases, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer’s disease.

Mechanism of Action

5-nitroisoquinolin-6-ol acts as an inhibitor of MAO, which is an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound binds to the active site of MAO, blocking its ability to break down these neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are still being studied. However, it has been shown to affect the metabolism of neurotransmitters such as serotonin and dopamine, leading to a variety of behavioral and cognitive effects. This compound has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer’s disease. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-nitroisoquinolin-6-ol in lab experiments is its potency as an inhibitor of MAO. This makes it a useful tool for studying the effects of MAO-inhibitor drugs on the central nervous system. However, it should be noted that this compound is a synthetic compound, and its effects on biochemical and physiological processes may not be the same as those of naturally occurring compounds. In addition, this compound is a relatively unstable compound, and its synthesis and storage can be difficult.

Future Directions

The potential applications of 5-nitroisoquinolin-6-ol in scientific research are numerous. Further research is needed to explore its effects on biochemical and physiological processes, as well as its potential use in the treatment of neurodegenerative diseases. In addition, this compound could be used to study the effects of MAO-inhibitor drugs on the central nervous system, as well as its potential use as an antidepressant. Finally, further research is needed to explore the potential of this compound as an anti-inflammatory and antioxidant agent.

Synthesis Methods

5-nitroisoquinolin-6-ol can be synthesized by reacting isoquinolin-6-ol with nitric acid, followed by hydrolysis of the resulting nitro compound. The reaction can be carried out in aqueous or non-aqueous conditions, and yields an impure product that is then purified by recrystallization. The synthesis of this compound is relatively simple and can be done in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-nitroisoquinolin-6-ol involves the nitration of isoquinolin-6-ol followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitro group.", "Starting Materials": [ "Isoquinolin-6-ol", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium dithionite" ], "Reaction": [ "Nitration of isoquinolin-6-ol using nitric acid and sulfuric acid to form 5-nitroisoquinolin-6-ol", "Reduction of the nitro group to an amino group using sodium dithionite and sodium hydroxide", "Diazotization of the amino group using nitrous acid generated in situ from sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with a nitro group to form 5-nitroisoquinolin-6-ol" ] }

CAS RN

850305-91-8

Molecular Formula

C9H6N2O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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